TrkA Target Selectivity: Annotated Specificity Versus Pan-Trk Inhibitor GNF-5837
The TTD annotation classifies this compound as a selective TrkA inhibitor (single target: TrkA), in contrast to GNF-5837, which is explicitly characterized as a pan-Trk inhibitor with IC50 values of 8 nM (TrkA), 12 nM (TrkB), and 7–11 nM in cellular TrkC fusion assays [1]. While direct head-to-head potency data are not publicly available for the target compound, the single-target annotation versus GNF-5837's pan-Trk profile represents a meaningful differentiation in kinase selectivity breadth, which is critical for assays requiring TrkA-specific pathway interrogation without confounding TrkB/TrkC activity [1].
| Evidence Dimension | Kinase selectivity profile (annotated target breadth) |
|---|---|
| Target Compound Data | Annotated as TrkA-selective inhibitor (single target: TrkA) in TTD [1] |
| Comparator Or Baseline | GNF-5837: Pan-Trk inhibitor; TrkA IC50 = 8 nM, TrkB IC50 = 12 nM, cellular Tel-TrkC IC50 = 7 nM [1] |
| Quantified Difference | Qualitative difference: Single-target (TrkA) annotation vs. pan-Trk (TrkA/B/C) profile; no quantitative selectivity ratio available |
| Conditions | Target annotation based on Therapeutic Target Database curation (TTD Drug ID D0CG8N) vs. published biochemical and cellular assays for GNF-5837 |
Why This Matters
For researchers designing TrkA-specific pathway studies, a single-target annotated inhibitor reduces the risk of confounding off-target effects from TrkB/TrkC co-inhibition, which is a known limitation of pan-Trk tool compounds like GNF-5837.
- [1] Therapeutic Target Database (TTD). Drug ID: D0CG8N. Tri-substituted urea derivative 2. Target: TrkA. GNF-5837 comparator data: Sigma-Aldrich product information; R&D Systems GNF 5837 datasheet (IC50 values: TrkA 8 nM, TrkB 12 nM, cellular Tel-TrkC 7 nM). View Source
